molecular formula C8H6F3N B13327529 4,5,6-trifluoro-2,3-dihydro-1H-indole

4,5,6-trifluoro-2,3-dihydro-1H-indole

Cat. No.: B13327529
M. Wt: 173.13 g/mol
InChI Key: QCFQYDWHYGRCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-trifluoro-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

4,5,6-trifluoro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxo-indoles, and dihydroindoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

4,5,6-trifluoro-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 4,5,6-trifluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell proliferation or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,6,7-trifluoro-1H-indole-2-carboxylic acid
  • 5,6,7-trifluoro-1H-indole
  • 4,5,6-trifluoro-1H-indole

Uniqueness

4,5,6-trifluoro-2,3-dihydro-1H-indole is unique due to its specific fluorination pattern and the presence of the dihydroindole structure. This combination can result in distinct physical, chemical, and biological properties compared to other fluorinated indoles .

Properties

Molecular Formula

C8H6F3N

Molecular Weight

173.13 g/mol

IUPAC Name

4,5,6-trifluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H6F3N/c9-5-3-6-4(1-2-12-6)7(10)8(5)11/h3,12H,1-2H2

InChI Key

QCFQYDWHYGRCSA-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C(=C21)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.